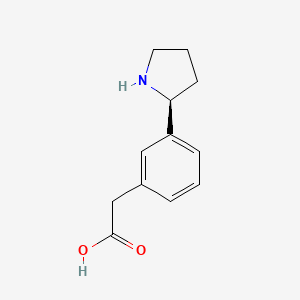
5E,7Z-Dodecadien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5E,7Z-Dodecadien-1-ol is an organic compound characterized by its diene structure, which includes two double bonds at the 5th and 7th positions of a 12-carbon chain. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5E,7Z-Dodecadien-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-dodecanol or 1-dodecene.
Formation of Double Bonds:
Hydroboration-Oxidation: One common method involves hydroboration-oxidation, where the diene is first hydroborated to form an organoborane intermediate, which is then oxidized to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing metal catalysts such as palladium or nickel to facilitate the formation of the diene structure.
Continuous Flow Reactors: Employing continuous flow reactors to enhance the efficiency and yield of the synthesis process.
Purification: The final product is purified using techniques such as distillation or chromatography to ensure high purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
5E,7Z-Dodecadien-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
Reduction: The double bonds can be reduced to single bonds using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C).
Substitution: Thionyl chloride (SOCl₂), tosyl chloride (TsCl).
Major Products
Oxidation: Dodecadienal, dodecadienoic acid.
Reduction: Dodecane.
Substitution: Dodecadienyl chloride, dodecadienyl tosylate.
Aplicaciones Científicas De Investigación
5E,7Z-Dodecadien-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its role in pheromone communication in insects, particularly in moth species.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances and flavors due to its pleasant odor.
Mecanismo De Acción
The mechanism by which 5E,7Z-Dodecadien-1-ol exerts its effects involves:
Molecular Targets: Interacting with specific receptors or enzymes in biological systems.
Pathways: Modulating signaling pathways related to pheromone detection in insects or metabolic pathways in microorganisms.
Comparación Con Compuestos Similares
Similar Compounds
5E,7E-Dodecadien-1-ol: Similar structure but with different double bond configuration.
5Z,7Z-Dodecadien-1-ol: Both double bonds are in the cis configuration.
Dodecanol: Saturated alcohol without double bonds.
Uniqueness
5E,7Z-Dodecadien-1-ol is unique due to its specific double bond configuration, which imparts distinct chemical and biological properties. This configuration makes it particularly effective in pheromone communication and as a synthetic intermediate in organic chemistry.
Propiedades
Fórmula molecular |
C12H22O |
|---|---|
Peso molecular |
182.30 g/mol |
Nombre IUPAC |
(5E,7Z)-dodeca-5,7-dien-1-ol |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-8,13H,2-4,9-12H2,1H3/b6-5-,8-7+ |
Clave InChI |
JUDKGQZMLJXRJX-IGTJQSIKSA-N |
SMILES isomérico |
CCCC/C=C\C=C\CCCCO |
SMILES canónico |
CCCCC=CC=CCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


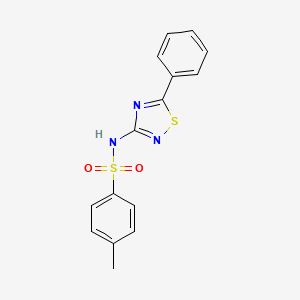
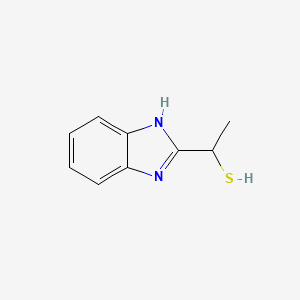
![Tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12931087.png)
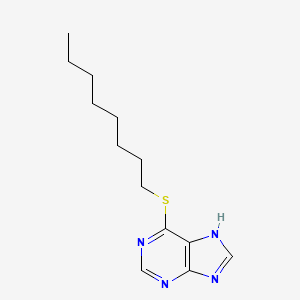
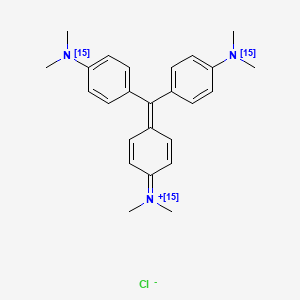
![7-Chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1-[(benzylideneamino)imino]-1,3,4,10-tetrahydro-9(2H)-acridinone](/img/structure/B12931103.png)
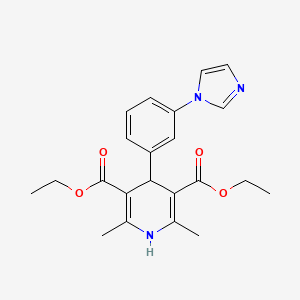
![[2-(Propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B12931112.png)


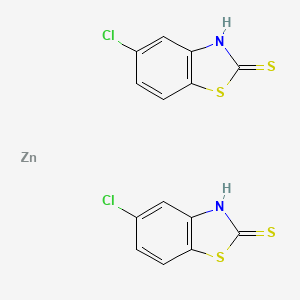
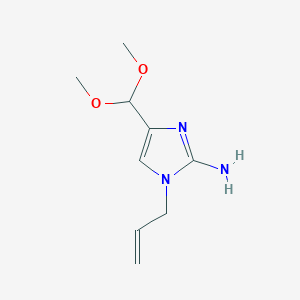
![7-Fluoro-4-iodobenzo[d]thiazol-2-amine](/img/structure/B12931157.png)
